4-Formyl-2-hydroxybenzoic acid

Catalog No.
S564797
CAS No.
51572-88-4
M.F
C8H6O4
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formyl-2-hydroxybenzoic acid

CAS Number

51572-88-4

Product Name

4-Formyl-2-hydroxybenzoic acid

IUPAC Name

4-formyl-2-hydroxybenzoic acid

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H6O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H,(H,11,12)

InChI Key

JQSSYLDZHAPSJO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C=O)O)C(=O)O
  • Pharmaceuticals 4-Formyl-2-hydroxybenzoic acid can be used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents.
  • Polymers

    • It is also used in the synthesis of polymers and other compounds.
    • A novel diester monomer synthesized from 4-hydroxybenzoic acid, a compound which can be derived from lignin, was used to obtain aliphatic-aromatic copolyesters .
    • These copolyesters have potential as sustainable materials due to their reduced carbon footprint and degradability .

    Fluorescent Probes

    • 4-Formyl-3-hydroxybenzoic acid can be used as a reactant to prepare a pH-sensitive fluorescent probe .
    • This probe is prepared by a one-step condensation reaction with hydrazine .

4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a derivative of salicylic acid with the molecular formula C8H6O4C_8H_6O_4. This compound features a hydroxyl group at the second position and a formyl group at the fourth position of the benzene ring. It exists as a crystalline powder, typically white to slightly yellow in color, and has a melting point of approximately 244-245 °C .

Typical of aldehydes and phenolic compounds:

  • Oxidation: The aldehyde group can be oxidized to form 4-hydroxybenzoic acid.
  • Reduction: The formyl group can be reduced to an alcohol, yielding 4-hydroxybenzyl alcohol.
  • Esterification: Reacting with alcohols can produce esters, which may have applications in various chemical processes.
  • Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecules.

Research indicates that 4-formyl-2-hydroxybenzoic acid exhibits notable biological activities. It has been explored for its potential as an antibiotic, showing efficacy against certain bacterial strains. Additionally, its structure suggests possible antioxidant properties, which may contribute to its therapeutic potential in various biomedical applications .

The synthesis of 4-formyl-2-hydroxybenzoic acid typically involves the following methods:

  • From Salicylic Acid: The most common method involves the formylation of salicylic acid using reagents such as formic acid or other formylating agents under acidic conditions.
  • Via Chemical Modification: Other synthetic routes may include modifications of related hydroxybenzoic acids through selective functional group transformations.

These methods allow for the production of 4-formyl-2-hydroxybenzoic acid with varying yields and purities depending on the conditions used .

4-Formyl-2-hydroxybenzoic acid has several applications across different fields:

  • Pharmaceuticals: Its antibiotic properties make it a candidate for drug development.
  • Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: It may serve as a building block for polymers or other materials with specific properties.

Studies on the interactions of 4-formyl-2-hydroxybenzoic acid with biological systems have shown promising results. Its ability to interact with proteins and enzymes suggests potential roles in biochemical pathways. Further research is necessary to elucidate its mechanisms of action and therapeutic implications .

Several compounds share structural similarities with 4-formyl-2-hydroxybenzoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Formyl-2-hydroxybenzoic acidHydroxybenzoic AcidFormyl group at the third position
4-Hydroxybenzoic acidHydroxybenzoic AcidLacks the formyl group; commonly used as a preservative
Salicylic AcidHydroxybenzoic AcidContains two hydroxyl groups; used in anti-inflammatory drugs

While these compounds share a base structure related to benzoic acids, 4-formyl-2-hydroxybenzoic acid is unique due to its specific substitution pattern and resultant biological activities .

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-formylsalicylic acid

Dates

Modify: 2023-08-15

Explore Compound Types